Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate, which is then cyclized with urea or thiourea to yield the desired pyrazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule .
Scientific Research Applications
Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide: Similar structure but with a carboxamide group instead of an ethyl ester.
Uniqueness
Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the ethyl ester group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
7354-92-9 |
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Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
ethyl 1,5-dimethyl-4,6-dioxo-7H-pyrazolo[3,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H12N4O4/c1-4-18-9(16)6-5-7(14(3)12-6)11-10(17)13(2)8(5)15/h4H2,1-3H3,(H,11,17) |
InChI Key |
QOEOTULLZXIQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C(=O)N(C(=O)N2)C)C |
Origin of Product |
United States |
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